molecular formula C15H20N4O4 B14425457 N-Acetyl-L-phenylalanylglycylglycinamide CAS No. 85338-69-8

N-Acetyl-L-phenylalanylglycylglycinamide

Cat. No.: B14425457
CAS No.: 85338-69-8
M. Wt: 320.34 g/mol
InChI Key: MMROZNBJMZBSII-LBPRGKRZSA-N
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Description

N-Acetyl-L-phenylalanylglycylglycinamide is a synthetic tripeptide derivative composed of an N-acetylated L-phenylalanine residue followed by two glycine units and a terminal amide group. Its hypothetical molecular formula is C₁₅H₂₂N₄O₅ (molecular weight: ~362.36 g/mol). Glycine residues contribute to conformational flexibility, and the amide terminus may improve solubility compared to carboxylic acid-terminated peptides.

Properties

CAS No.

85338-69-8

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

(2S)-2-acetamido-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C15H20N4O4/c1-10(20)19-12(7-11-5-3-2-4-6-11)15(23)18-9-14(22)17-8-13(16)21/h2-6,12H,7-9H2,1H3,(H2,16,21)(H,17,22)(H,18,23)(H,19,20)/t12-/m0/s1

InChI Key

MMROZNBJMZBSII-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanylglycylglycinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, N-acetyl-L-phenylalanine, to a solid resin support. Subsequent amino acids, glycine and glycinamide, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of amino acid coupling and deprotection. The use of large-scale HPLC systems ensures the purification of the final product to meet the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanylglycylglycinamide can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can be used to modify the peptide backbone or side chains.

    Substitution: Substitution reactions can introduce different functional groups into the peptide structure.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions often use reag

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between N-Acetyl-L-phenylalanylglycylglycinamide and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Key Research Findings/Applications
This compound C₁₅H₂₂N₄O₅ 362.36 N/A Ac-Phe-Gly-Gly-NH₂; hydrophobic Phe, flexible Gly backbone Potential peptide drug candidate; requires TBTU-mediated synthesis to avoid racemization
N-Acetylglycylglycine C₆H₁₀N₂O₄ 174.15 5687-48-9 Ac-Gly-Gly-OH; lacks Phe, terminates in carboxylic acid Model for peptide degradation studies; used to assess hydrolysis kinetics
N-Phenylacetylglycine C₁₀H₁₁NO₃ 193.20 500-98-1 Phenylacetyl-Gly-OH; simpler structure with aromatic group Metabolite in phenylalanine catabolism; biomarker for metabolic disorders
Phenylacetylglutamine C₁₃H₁₇N₃O₄ 291.30 28047-15-6 Phenylacetyl-Gln; glutamine replaces Gly residues Clinical biomarker for urea cycle disorders
N-Acetyl-4-nitro-L-phenylalanylglycinamide C₁₃H₁₆N₄O₅ 320.29 61595-63-9 Nitro-Phe-Gly-NH₂; nitro group enhances electronic stability Studied for protease resistance in peptide engineering

Key Comparative Insights

Functional Group Impact
  • Hydrophobicity : The phenylalanine residue in the target compound increases lipophilicity compared to glycine-only analogues like N-Acetylglycylglycine. This property may enhance blood-brain barrier penetration or protein binding .
  • Terminal Modifications : The amide terminus improves solubility and stability relative to carboxylic acid-terminated peptides (e.g., N-Phenylacetylglycine), which are prone to pH-dependent ionization .

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